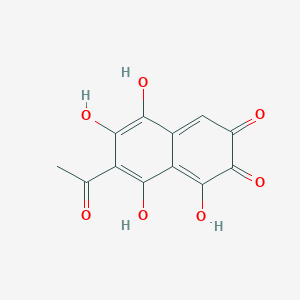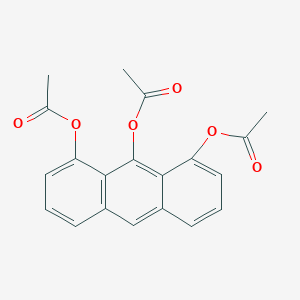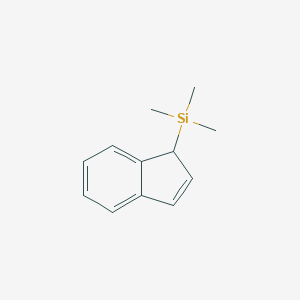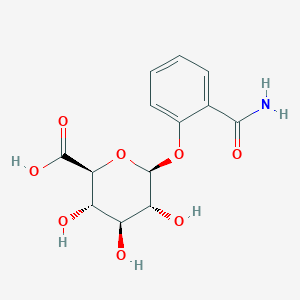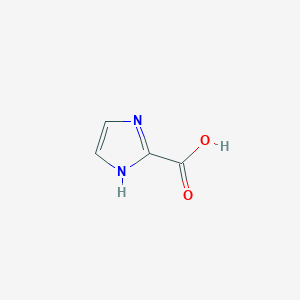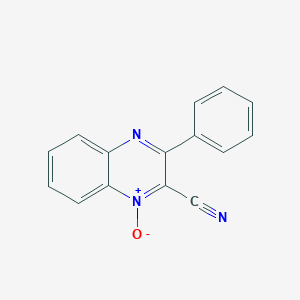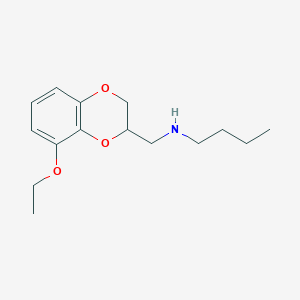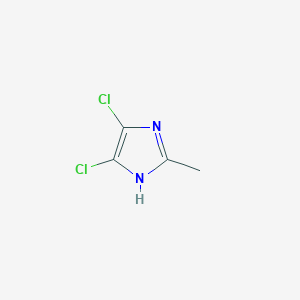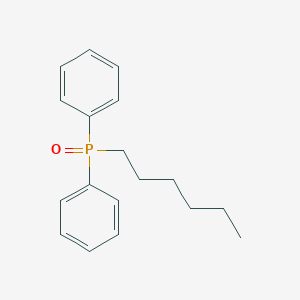
Phosphine oxide, hexyldiphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, hexyldiphenyl- (HDPPO) is a type of phosphine oxide compound that has gained significant attention in the scientific community due to its unique properties. HDPPO is widely used in various scientific research applications, including as a solvent, catalyst, and a fluorescent probe.
Wirkmechanismus
The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood. However, it is believed that Phosphine oxide, hexyldiphenyl- acts as a nucleophile and reacts with electrophiles to form stable adducts. Additionally, Phosphine oxide, hexyldiphenyl- is believed to act as a radical scavenger, which can prevent oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
Phosphine oxide, hexyldiphenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that Phosphine oxide, hexyldiphenyl- can inhibit the growth of cancer cells and induce apoptosis. Additionally, Phosphine oxide, hexyldiphenyl- has been shown to have antioxidant properties, which can protect cells and tissues from oxidative damage. However, the physiological effects of Phosphine oxide, hexyldiphenyl- in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a solvent, catalyst, or fluorescent probe. Additionally, Phosphine oxide, hexyldiphenyl- is relatively non-toxic and can be used in a wide range of concentrations. However, Phosphine oxide, hexyldiphenyl- has several limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, Phosphine oxide, hexyldiphenyl- has a relatively low solubility in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of Phosphine oxide, hexyldiphenyl-. One potential area of research is the development of new synthesis methods for Phosphine oxide, hexyldiphenyl-, which can reduce the cost and increase the yield of the compound. Additionally, further studies are needed to understand the mechanism of action of Phosphine oxide, hexyldiphenyl-, particularly in vivo. Finally, there is a need for further research on the potential therapeutic applications of Phosphine oxide, hexyldiphenyl-, particularly in cancer treatment and antioxidant therapy.
Conclusion:
In conclusion, Phosphine oxide, hexyldiphenyl- is a unique phosphine oxide compound that has gained significant attention in the scientific community due to its diverse range of applications. Phosphine oxide, hexyldiphenyl- is commonly used as a solvent, catalyst, and a fluorescent probe in various scientific research applications. The mechanism of action of Phosphine oxide, hexyldiphenyl- is not fully understood, but it is believed to act as a nucleophile and a radical scavenger. Phosphine oxide, hexyldiphenyl- has several biochemical and physiological effects, including antioxidant properties and the ability to inhibit cancer cell growth. Phosphine oxide, hexyldiphenyl- has several advantages for lab experiments, including its stability and non-toxicity, but also has limitations such as its cost and low solubility in water. Finally, there are several future directions for the research of Phosphine oxide, hexyldiphenyl-, including the development of new synthesis methods, further studies on its mechanism of action, and potential therapeutic applications.
Synthesemethoden
Phosphine oxide, hexyldiphenyl- can be synthesized using a variety of methods, including the reaction of hexyldiphenylphosphine with hydrogen peroxide or the reaction of hexyldiphenylphosphine with oxygen in the presence of a catalyst. The most commonly used method for synthesizing Phosphine oxide, hexyldiphenyl- is the reaction of hexyldiphenylphosphine with hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, hexyldiphenyl- has been widely used in various scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds, including aromatic hydrocarbons, alcohols, and ketones. Phosphine oxide, hexyldiphenyl- is also used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones. Additionally, Phosphine oxide, hexyldiphenyl- is used as a fluorescent probe in biological imaging and sensing applications.
Eigenschaften
CAS-Nummer |
19259-70-2 |
|---|---|
Produktname |
Phosphine oxide, hexyldiphenyl- |
Molekularformel |
C18H23OP |
Molekulargewicht |
286.3 g/mol |
IUPAC-Name |
[hexyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C18H23OP/c1-2-3-4-11-16-20(19,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3 |
InChI-Schlüssel |
JAGMIDWNYDXFLD-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Synonyme |
HEXYLDIPHENYLPHOSPHINE OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



